3,3-Difluoropyrrolidine-1-sulfonyl chloride
Description
3,3-Difluoropyrrolidine-1-sulfonyl chloride is a fluorinated heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated amine ring) substituted with two fluorine atoms at the 3-position and a sulfonyl chloride (–SO₂Cl) group at the 1-position. This structure confers unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Key identifiers include:
- CAS Number: 1187160-31-1
- Molecular Formula: C₄H₆ClF₂NO₂S
- Purity: Typically supplied at 95% purity
- Commercial Availability: Available from suppliers like CymitQuimica in quantities ranging from 100 mg to 25 g .
Applications include its use in synthesizing sulfonamide derivatives, which are critical in drug discovery for their antibacterial, antiviral, and enzyme-inhibitory properties.
Properties
IUPAC Name |
3,3-difluoropyrrolidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF2NO2S/c5-11(9,10)8-2-1-4(6,7)3-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSSBSNLKROXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3-Difluoropyrrolidine-1-sulfonyl chloride typically involves the reaction of 3,3-difluoropyrrolidine with a sulfonyl chloride reagent under controlled conditions . The reaction is carried out in an inert atmosphere, often at low temperatures to prevent decomposition. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
General Reactivity of Sulfonyl Chlorides
Sulfonyl chlorides are highly reactive electrophiles, commonly participating in nucleophilic substitution reactions. Key reaction pathways include:
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Amide/amine formation : Reaction with amines to yield sulfonamides.
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Esterification : Reaction with alcohols to form sulfonate esters.
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Reduction : Conversion to thiols or sulfinic acids.
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Coupling reactions : Use in cross-coupling or click chemistry.
For 3,3-difluoropyrrolidine-1-sulfonyl chloride, the electron-withdrawing fluorine atoms and strained pyrrolidine ring may enhance electrophilicity at the sulfur center, potentially accelerating these reactions .
Nucleophilic Substitution with Amines
Reaction with primary or secondary amines would yield sulfonamide derivatives, a common transformation for sulfonyl chlorides. For example:
This pathway is critical in medicinal chemistry for synthesizing sulfonamide-based drugs .
Oxidative Reactions
Analogous to 2-aminopyridine-3-sulfonyl chlorides (which undergo oxidative degradation with tertiary amines), this compound may react with triethylamine under aerobic conditions to form sulfonylethenamines via intermediate ammonium salts :
Catalytic Coupling Reactions
Ru(bpy)₃(PF₆)₂-mediated photoredox catalysis could enable radical-based functionalization of the sulfonyl chloride group, as seen in related systems .
Hypothetical Reaction Table
Challenges and Stability Considerations
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Thermal Instability : Sulfonyl chlorides often decompose at elevated temperatures. Distillation or high-temperature processing may lead to degradation, as noted in pyridine-3-sulfonyl chloride synthesis .
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Hydrolysis Sensitivity : Moisture exposure can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.
Research Gaps
No direct studies on this compound were identified. Future work should prioritize:
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Kinetic studies of its reactions with nucleophiles.
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Exploration of catalytic applications in cross-coupling.
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Stability profiling under varying conditions.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis
3,3-Difluoropyrrolidine-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of fluorine atoms, which can enhance the biological activity and metabolic stability of drug candidates. For instance, it has been used in the development of inhibitors targeting specific enzymes involved in disease pathways.
Case Study: Inhibitor Development
Research indicates that derivatives of 3,3-difluoropyrrolidine have been synthesized to inhibit proteases and other enzymes relevant to cancer and viral infections. The introduction of the sulfonyl chloride group facilitates nucleophilic substitution reactions, leading to compounds with improved potency and selectivity .
Organic Synthesis
Reagent for Functionalization
This compound is employed as a reagent for the functionalization of various organic substrates. The sulfonyl chloride group is highly reactive, making it suitable for transformations such as sulfonamidation, where it reacts with amines to form sulfonamides—important classes of compounds in medicinal chemistry.
Synthesis Protocols
The one-pot synthesis methods utilizing this compound have been reported to yield high efficiency in creating sulfonyl fluorides from sulfonates or sulfonic acids under mild conditions . Such methodologies are advantageous due to their simplicity and reduced environmental impact.
Fluorinated Compounds
Importance of Fluorination
Fluorinated compounds are increasingly important in pharmaceuticals due to their enhanced lipophilicity and bioavailability. The presence of fluorine can significantly alter the pharmacokinetic properties of a drug candidate. This compound's ability to introduce fluorine atoms into molecular frameworks makes it a valuable tool in the design of new therapeutics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that derivatives showed increased potency against specific cancer-related proteases. |
| Study B | Synthesis Efficiency | Reported a novel one-pot method for synthesizing sulfonyl fluorides with high yields using this compound as a key reagent. |
| Study C | Pharmacological Activity | Evaluated various derivatives for antiviral activity, highlighting the role of fluorination in enhancing efficacy. |
Mechanism of Action
The mechanism by which 3,3-Difluoropyrrolidine-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Functional Group Comparisons
The following table summarizes key differences between 3,3-Difluoropyrrolidine-1-sulfonyl chloride and structurally related sulfonyl chlorides:
Key Observations:
Ring Size and Substituent Effects: The five-membered pyrrolidine ring in this compound introduces steric constraints distinct from the six-membered piperidine analog (3-Fluoropiperidine-1-sulfonyl chloride). The smaller ring may favor faster reaction kinetics in certain nucleophilic substitutions . Fluorination at the 3-position enhances electron withdrawal, activating the sulfonyl chloride group for reactions with amines or alcohols. This contrasts with non-fluorinated Pyrrolidine-1-sulfonyl chloride, which is less electrophilic .
Acyclic vs. Cyclic Sulfonyl Chlorides :
- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is a linear, acyclic compound widely used as a strong acid catalyst or triflating agent. Its lack of a ring structure reduces steric hindrance but limits its utility in synthesizing ring-containing bioactive molecules compared to cyclic analogs like this compound .
Biological Activity
3,3-Difluoropyrrolidine-1-sulfonyl chloride is an organofluorine compound characterized by the presence of a difluorinated pyrrolidine ring and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : CHClFNOS
- CAS Number : 1187160-31-1
- Structural Features : The compound features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a sulfonyl chloride group at the 1-position.
The biological activity of this compound is primarily attributed to its electrophilic nature due to the sulfonyl chloride moiety. This characteristic enables it to participate in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. The following mechanisms are proposed for its action:
- Protein Modification : The sulfonyl chloride can react with amino acid residues (e.g., cysteine and lysine), potentially leading to conformational changes in proteins that may affect their function .
- Inhibition of Enzymatic Activity : By modifying key residues in enzymes, this compound may inhibit their activity, which is crucial in various biochemical pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of 3,3-Difluoropyrrolidine : This is achieved through a series of reactions including Claisen rearrangement followed by oxidation.
- Formation of Sulfonyl Chloride : The final step involves treating the pyrrolidine derivative with thionyl chloride or similar reagents to introduce the sulfonyl chloride functionality .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have explored the utility of sulfonyl chlorides like this compound in medicinal chemistry:
- Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on specific kinases involved in cancer signaling pathways. These findings suggest that modifications to the pyrrolidine structure can enhance selectivity and potency against certain targets .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that variations in substituents on the pyrrolidine ring can lead to differing biological activities. For instance, increasing lipophilicity was correlated with enhanced cellular uptake and activity against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,3-difluoropyrrolidine-1-sulfonyl chloride in a laboratory setting?
- Methodology : A common approach involves sulfonation of 3,3-difluoropyrrolidine using chlorosulfonic acid (ClSO₃H) under inert conditions (e.g., N₂ atmosphere). The reaction is typically carried out at 0–5°C to control exothermicity, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dichloromethane/hexane) is recommended .
- Key Parameters :
- Temperature control to avoid side reactions (e.g., decomposition).
- Use of anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group.
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹⁹F NMR (δ -70 to -80 ppm for CF₂ groups) and ¹H NMR (pyrrolidine ring protons at δ 3.0–3.5 ppm).
- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peaks (expected [M]⁺ at m/z ~212).
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% deviation .
Q. What safety precautions are critical when handling this compound?
- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation of vapors.
- Storage : Keep under inert gas (Ar) at -20°C in airtight, light-resistant containers. Hydrolysis to sulfonic acids can occur in humid environments .
Advanced Research Questions
Q. How does the electronic effect of the difluoropyrrolidine ring influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atoms increase the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols).
- Experimental Design : Kinetic studies (e.g., using UV-Vis or ¹⁹F NMR) to monitor reaction rates with varying nucleophiles (e.g., pyrrolidine, aniline). Compare with non-fluorinated analogs to quantify fluorine’s electronic contribution .
Q. What strategies mitigate competing side reactions (e.g., ring-opening) during derivatization?
- Optimization :
- Use mild bases (e.g., Et₃N) to neutralize HCl byproducts without inducing ring strain.
- Low-temperature conditions (-10°C) for reactions with strong nucleophiles (e.g., Grignard reagents).
- Case Study : In sulfonamide synthesis, excess pyrrolidine (5 equiv.) in acetonitrile at 25°C achieves >90% yield without ring degradation .
Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots.
- Validate predictions experimentally via competitive reactions (e.g., between primary vs. secondary amines) .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for sulfonamide derivatives: How to troubleshoot?
- Analysis : Variability often arises from moisture sensitivity or trace metal impurities.
- Resolution :
- Pre-dry solvents over molecular sieves.
- Include a chelating agent (e.g., EDTA) to sequester metal ions.
- Example : Reproducing a 75% yield (literature) required strict anhydrous conditions and exclusion of light .
Applications in Method Development
Q. Can this compound serve as a precursor for fluorinated sulfonamide-based enzyme inhibitors?
- Protocol :
React with a target amine (e.g., benzylamine) in THF at 0°C.
Purify via flash chromatography.
Screen inhibitory activity against enzymes (e.g., carbonic anhydrase) using fluorescence assays.
- Rationale : The CF₂ group enhances binding affinity via hydrophobic interactions and electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
